

Application Notes and Protocols for Reactions Involving 2,4,5-Trifluoropyrimidine

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Compound of Interest

Compound Name: **2,4,5-Trifluoropyrimidine**

Cat. No.: **B103430**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental procedures for key reactions involving **2,4,5-trifluoropyrimidine**, a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. The protocols detailed herein focus on common and synthetically useful transformations, including Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Introduction

2,4,5-Trifluoropyrimidine is a highly reactive heterocyclic compound, with the fluorine atoms at the 2, 4, and 5 positions being susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituents activates the molecule for nucleophilic attack, making it an excellent substrate for the construction of complex, substituted pyrimidine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors used in oncology.

Key Reactions and Methodologies

The regioselectivity of nucleophilic substitution on the **2,4,5-trifluoropyrimidine** ring is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to nucleophilic attack, followed by the C2 and then the C5 position. This differential reactivity allows for the sequential and controlled introduction of various functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of substituents. The reaction proceeds via a Meisenheimer intermediate, and the rate is enhanced by the electron-deficient nature of the pyrimidine ring.

General Workflow for Sequential SNAr Reactions:



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Caption: General workflow for sequential SNAr on **2,4,5-trifluoropyrimidine**.

Experimental Protocol: Regioselective Amination of **2,4,5-Trifluoropyrimidine**

This protocol describes the regioselective substitution of the fluorine atom at the C4 position with an amine, followed by substitution at the C2 position.

Materials:

- **2,4,5-Trifluoropyrimidine**
- Primary or secondary amine (e.g., aniline, morpholine)
- Diisopropylethylamine (DIPEA) or other suitable base
- Solvent (e.g., Acetonitrile, THF, Dioxane)
- Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- First Substitution (C4-Position):
 - To a solution of **2,4,5-trifluoropyrimidine** (1.0 eq) in the chosen solvent under an inert atmosphere, add the first amine (1.0-1.2 eq) and DIPEA (1.5 eq).

- Stir the reaction mixture at room temperature or heat as required (see table below for specific conditions).
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, the reaction mixture can be worked up by quenching with water, extracting with an organic solvent, drying, and concentrating under reduced pressure. The crude product can be purified by column chromatography.
- Second Substitution (C2-Position):
 - Dissolve the purified 4-substituted-2,5-difluoropyrimidine (1.0 eq) in a suitable solvent.
 - Add the second amine (1.0-1.5 eq) and a base (e.g., DIPEA, K_2CO_3).
 - Heat the reaction mixture to the required temperature and monitor its progress.
 - Work-up and purify as described in the first step to obtain the 2,4-disubstituted-5-fluoropyrimidine.

Quantitative Data for SNAr Reactions:

The following table summarizes typical reaction conditions for the sequential amination of halogenated pyrimidines, which can be adapted for **2,4,5-trifluoropyrimidine**.

Starting Material	Nucleophile (Nu1)	Base	Solvent	Temp. (°C)	Time (h)	Product (Yield %)	Reference
2,4,6-Trichloropyrimidine	bis(4-methoxybenzyl)amine	Et ₃ N	BuOH	75	-	C4-substituted	[1]
2,4,5-Trichloropyrimidine	Pyrrolidine	KOH	H ₂ O/HPMC	RT	0.33	4-(Pyrrolidin-1-yl)	[2]
5-Chloro-2,4,6-trifluoropyrimidine	Ammonia	DIPEA	MeCN	0	-	4-Amino (9:1 ratio)	[3]
5-Chloro-2,4,6-trifluoropyrimidine	Ethylamine	DIPEA	MeCN	0	-	4-Ethylamino (8:1 ratio)	[3]
2,4-Dichloropyrimidine	Oxazolidin-2-one	Na ₂ SO ₃ /TBAB	-	-	-	4-substituted	[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and it can be effectively applied to **2,4,5-trifluoropyrimidine** to introduce aryl or heteroaryl substituents. The reaction typically shows good regioselectivity, with the C4 position being the most reactive.

Experimental Protocol: Suzuki-Miyaura Coupling at the C4-Position

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with **2,4,5-trifluoropyrimidine**.

Materials:

- **2,4,5-Trifluoropyrimidine**
- Aryl- or heteroarylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3)
- Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

- To a reaction vessel, add **2,4,5-trifluoropyrimidine** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
- Purge the vessel with an inert gas (argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions:

The following table provides representative conditions for Suzuki-Miyaura reactions on related halopyrimidines.

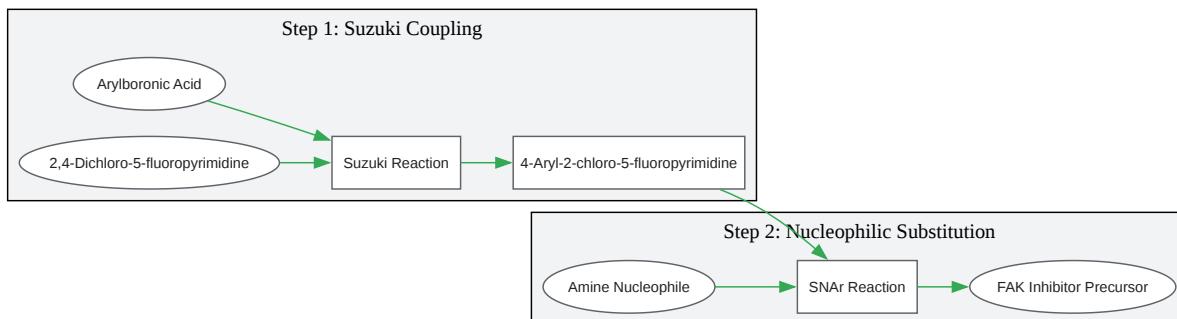
Pyrimidine Substrate									
dine Substrate	Boroninic Acid	Catalyst	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference	
2,4-Dichloropyrimidine	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	100 (MW)	0.25	95	[5]	
2,4-Dichloropyrimidine	4-Methoxyphenyl boronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	100 (MW)	0.25	92	[5]	
2-Chloropyrimidine	Various arylboronic acids	Pd(dppf)Cl ₂	Na ₃ PO ₄	Dioxane	65-100	-	5-89	[6][7][8]	

Application in Drug Discovery: Synthesis of Kinase Inhibitors

2,4,5-Trifluoropyrimidine is a key starting material for the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Precursor

The following workflow illustrates the synthesis of a key intermediate for a FAK inhibitor, starting from a dihalopyrimidine. This can be adapted from **2,4,5-trifluoropyrimidine**.



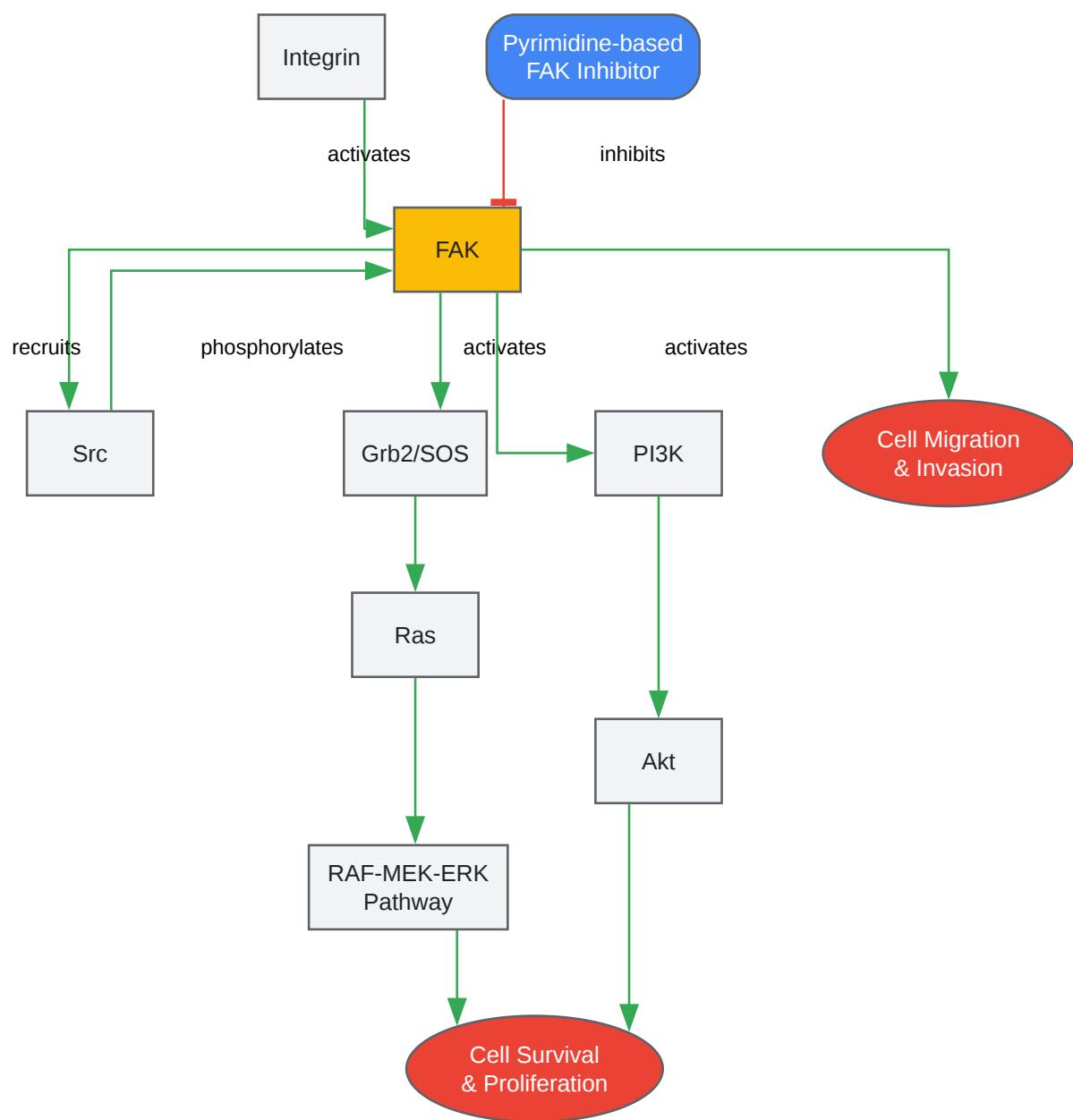
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Caption: Synthetic workflow for a FAK inhibitor precursor.

Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

1. Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is implicated in various cancers. Pyrimidine-based inhibitors can block the ATP-binding site of FAK, thereby inhibiting its downstream signaling.

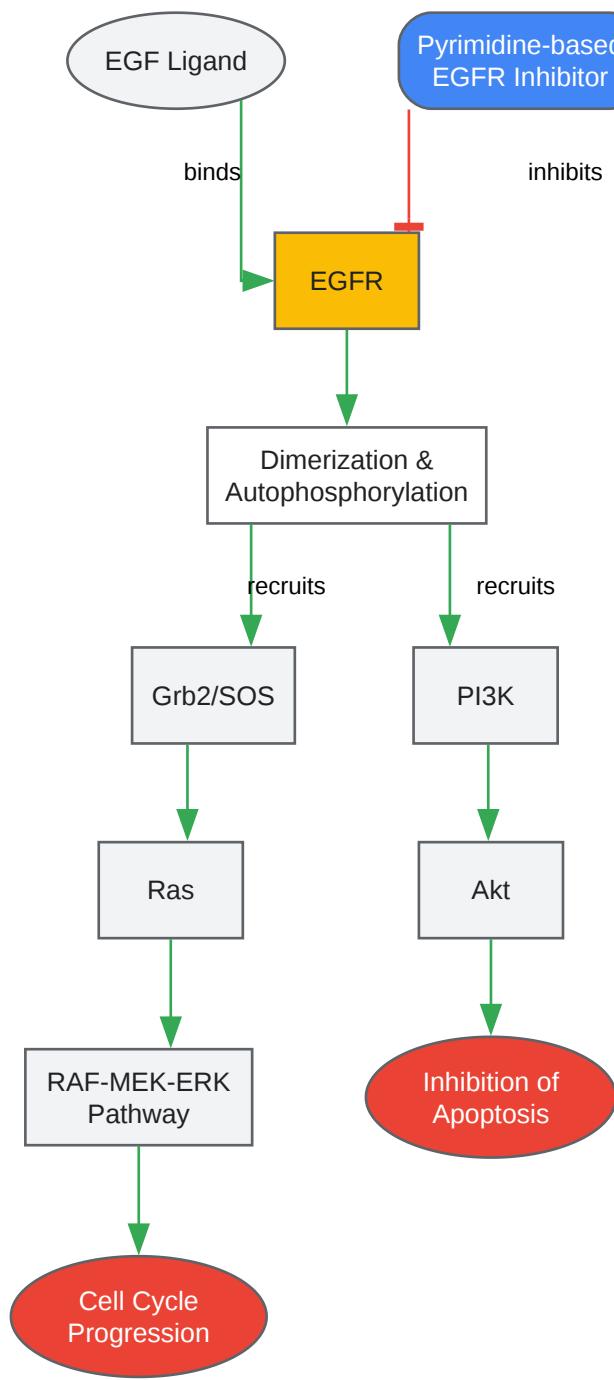


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Caption: FAK signaling pathway and its inhibition.

2. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation and survival. Mutations leading to EGFR overactivation are common in various cancers. Pyrimidine-based inhibitors are a major class of drugs targeting EGFR.



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Caption: EGFR signaling pathway and its inhibition.

Conclusion

2,4,5-Trifluoropyrimidine is a valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The protocols and data presented in these application

notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and other areas of chemical science. Careful control of reaction conditions allows for the regioselective functionalization of the pyrimidine core, enabling the efficient construction of complex molecular architectures.

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